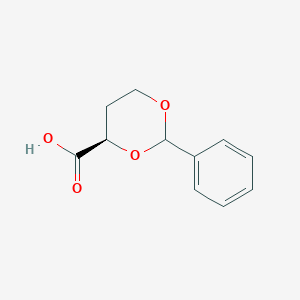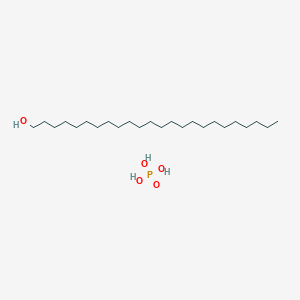
Phosphoric acid;tetracosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;tetracosan-1-ol is a compound that combines phosphoric acid and tetracosan-1-ol. Phosphoric acid is a colorless, odorless phosphorus-containing inorganic acid, commonly used in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid can be synthesized through several methods, including the thermal process and the wet process. The thermal process involves burning elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid . The wet process involves treating phosphate rock with sulfuric acid to produce phosphoric acid and calcium sulfate .
Tetracosan-1-ol can be synthesized by the reduction of lignoceric acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of phosphoric acid primarily uses the wet process due to its lower energy consumption and ability to handle low-grade phosphate rock . Tetracosan-1-ol is typically produced through the hydrogenation of lignoceric acid, which is derived from natural sources such as plant oils .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid undergoes various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Forms pyrophosphoric acid and metaphosphoric acid upon heating.
Esterification: Reacts with alcohols to form phosphate esters.
Tetracosan-1-ol undergoes reactions such as:
Oxidation: Can be oxidized to tetracosanoic acid.
Esterification: Reacts with acids to form esters.
Substitution: Can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Typically involves acids like acetic acid or sulfuric acid as catalysts.
Major Products
Phosphoric acid: Forms phosphate salts, pyrophosphoric acid, and metaphosphoric acid.
Tetracosan-1-ol: Forms tetracosanoic acid and various esters.
Scientific Research Applications
Phosphoric acid is widely used in:
Chemistry: As a reagent in various chemical reactions.
Biology: As a buffer in biological research.
Medicine: In dental and orthodontic applications.
Industry: In the production of fertilizers, detergents, and food additives.
Tetracosan-1-ol is used in:
Chemistry: As a precursor for the synthesis of other compounds.
Biology: Studied for its role in plant metabolism.
Medicine: Investigated for its potential wound-healing properties.
Industry: Used in cosmetics and personal care products.
Mechanism of Action
Phosphoric acid acts as a sequestering agent, binding divalent cations such as Fe++, Cu++, Ca++, and Mg++ . It is also involved in various biochemical pathways, including energy production and signal transduction .
Tetracosan-1-ol exerts its effects through its role as a long-chain fatty alcohol. It is involved in the formation of cell membranes and can influence membrane fluidity and permeability . It also has potential wound-healing properties due to its role in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: Similar compounds include phosphonic acid and phosphinic acid, which have different oxidation states and coordination properties.
Tetracosan-1-ol: Similar compounds include other long-chain fatty alcohols such as hexacosanol and octacosanol.
Uniqueness
Phosphoric acid is unique due to its ability to form multiple types of phosphate esters and its widespread use in various industries . Tetracosan-1-ol is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it useful in various applications .
Properties
CAS No. |
359849-98-2 |
|---|---|
Molecular Formula |
C24H53O5P |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
phosphoric acid;tetracosan-1-ol |
InChI |
InChI=1S/C24H50O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-5(2,3)4/h25H,2-24H2,1H3;(H3,1,2,3,4) |
InChI Key |
LVYYGPCFWMRRMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
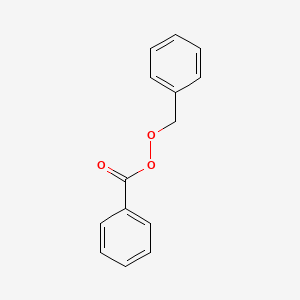
![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
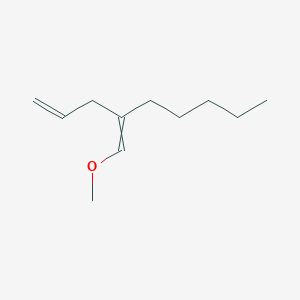

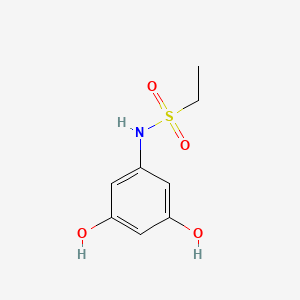
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
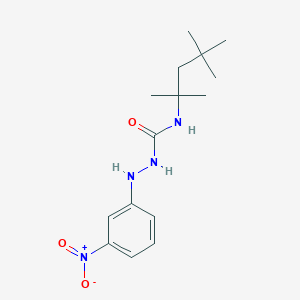
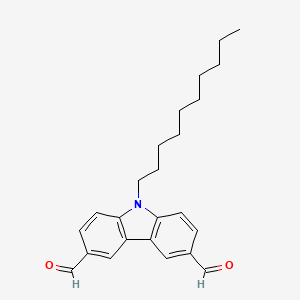
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)

